![molecular formula C13H26N2O4S B1520443 tert-Butyl (1-(propylsulfonyl)piperidin-4-yl)carbamate CAS No. 651056-54-1](/img/structure/B1520443.png)
tert-Butyl (1-(propylsulfonyl)piperidin-4-yl)carbamate
Overview
Description
“tert-Butyl (1-(propylsulfonyl)piperidin-4-yl)carbamate” is a compound with the IUPAC name “tert-butyl 1-(propylsulfonyl)-4-piperidinylcarbamate”. It has a molecular weight of 306.43 and is typically stored at room temperature . The compound is in powder form .
Molecular Structure Analysis
The InChI code for this compound is "1S/C13H26N2O4S/c1-5-10-20(17,18)15-8-6-11(7-9-15)14-12(16)19-13(2,3)4/h11H,5-10H2,1-4H3,(H,14,16)" . This code provides a detailed description of the molecule’s structure.Physical And Chemical Properties Analysis
This compound has a molecular weight of 306.43 . It is a powder that is stored at room temperature .Scientific Research Applications
Pharmaceutical Research
This compound is utilized as a reference standard in pharmaceutical testing to ensure the accuracy and consistency of drug formulations . Its stability and reactivity make it an ideal candidate for developing new medications, particularly in the realm of central nervous system disorders , where piperidine structures are often explored for therapeutic benefits.
Environmental Science
Lastly, in environmental science, the compound could be used in studies related to chemical degradation or pollution control. Its sulfonyl group might interact with pollutants, aiding in their breakdown and reducing environmental impact.
Each application mentioned above represents a distinct field where tert-butyl N-[1-(propane-1-sulfonyl)piperidin-4-yl]carbamate could have significant implications. The compound’s versatile structure makes it a valuable asset in diverse areas of scientific research. While the current information is based on the compound’s chemical properties and potential uses, ongoing research may uncover even more applications .
properties
IUPAC Name |
tert-butyl N-(1-propylsulfonylpiperidin-4-yl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O4S/c1-5-10-20(17,18)15-8-6-11(7-9-15)14-12(16)19-13(2,3)4/h11H,5-10H2,1-4H3,(H,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRERICYIGYNELA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCC(CC1)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.42 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-[1-(propane-1-sulfonyl)piperidin-4-yl]carbamate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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